molecular formula C9H7BrF3NO3 B1411656 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene CAS No. 1779124-31-0

1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene

Cat. No.: B1411656
CAS No.: 1779124-31-0
M. Wt: 314.06 g/mol
InChI Key: LYISPZLFPCBYIR-UHFFFAOYSA-N
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Description

1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene: is an organic compound with the molecular formula C9H7BrF3NO3 and a molecular weight of 314.06 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoropropyloxyl group attached to a benzene ring. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene typically involves the following steps:

    Nitration: The addition of a nitro group to the benzene ring.

    Trifluoropropyloxylation: The attachment of a trifluoropropyloxyl group to the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The trifluoropropyloxyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene is unique due to the combination of its bromine, nitro, and trifluoropropyloxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1-bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO3/c10-6-2-1-3-7(14(15)16)8(6)17-5-4-9(11,12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISPZLFPCBYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCCC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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